
8-Chloro-6-methyl-2-phenylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloro-6-methyl-2-phenylquinoline is a heterocyclic aromatic compound with the molecular formula C16H12ClN It belongs to the quinoline family, which is characterized by a benzene ring fused to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-6-methyl-2-phenylquinoline typically involves the cyclization of an appropriate precursor. One common method is the Friedländer synthesis, which involves the reaction of aniline derivatives with carbonyl compounds under acidic or basic conditions. Another approach is the Skraup synthesis, which uses glycerol, aniline, and an oxidizing agent like nitrobenzene in the presence of sulfuric acid.
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and selectivity. Transition-metal catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are frequently used. These methods are advantageous due to their efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Chloro-6-methyl-2-phenylquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, are common.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenation can be achieved using chlorine or bromine in the presence of a Lewis acid like aluminum chloride (AlCl3).
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated quinolines, nitroquinolines, and sulfonated quinolines.
Applications De Recherche Scientifique
8-Chloro-6-methyl-2-phenylquinoline has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a fluorescent probe in biochemical assays.
Medicine: This compound exhibits potential antimicrobial, anticancer, and anti-inflammatory activities. It is being investigated for its role in drug development.
Industry: It is used in the production of dyes, pigments, and as a precursor for agrochemicals.
Mécanisme D'action
The mechanism of action of 8-Chloro-6-methyl-2-phenylquinoline varies depending on its application. In medicinal chemistry, it often acts by inhibiting specific enzymes or interfering with DNA synthesis. For example, it can inhibit bacterial DNA gyrase, leading to the disruption of bacterial replication. The molecular targets and pathways involved include enzyme active sites and DNA-binding regions .
Comparaison Avec Des Composés Similaires
- 6-Methyl-2-phenylquinoline
- 8-Chloroquinoline
- 2-Phenylquinoline
Comparison: 8-Chloro-6-methyl-2-phenylquinoline is unique due to the presence of both a chloro and a methyl group, which can significantly influence its chemical reactivity and biological activity. Compared to 6-Methyl-2-phenylquinoline, the chloro group in the 8-position enhances its electrophilic substitution reactions. Compared to 8-Chloroquinoline, the additional methyl group in the 6-position can affect its steric and electronic properties, potentially leading to different biological activities .
Propriétés
Numéro CAS |
22960-24-3 |
|---|---|
Formule moléculaire |
C16H12ClN |
Poids moléculaire |
253.72 g/mol |
Nom IUPAC |
8-chloro-6-methyl-2-phenylquinoline |
InChI |
InChI=1S/C16H12ClN/c1-11-9-13-7-8-15(12-5-3-2-4-6-12)18-16(13)14(17)10-11/h2-10H,1H3 |
Clé InChI |
OXNOOIURSOFAJE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(=C1)Cl)N=C(C=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



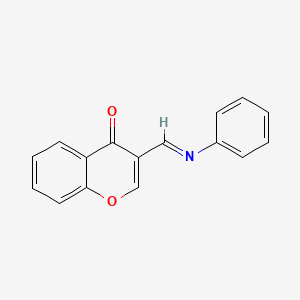



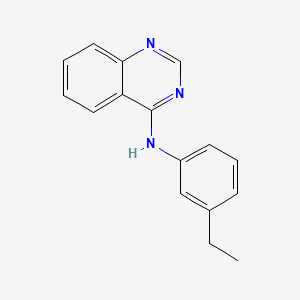
![2-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]aniline](/img/structure/B11861788.png)
![[(Z)-(5-fluoroisoquinolin-1-yl)methylideneamino]thiourea](/img/structure/B11861791.png)
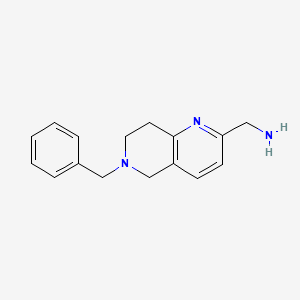

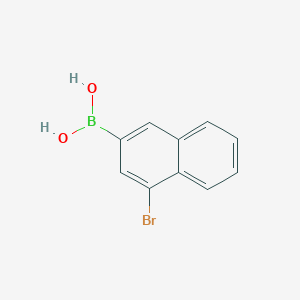
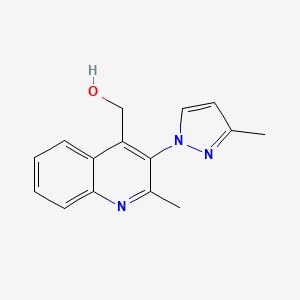
![1-(4-Ethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11861816.png)

